Trimethyltin hydroxide

Neurotoxicology Hippocampal Lesion Model Organotin Toxicology

Trimethyltin hydroxide (CAS 56-24-6) is the definitive triorganotin for selective hippocampal neurotoxicity research. Unlike triethyltin (a myelinotoxicant), TMT specifically ablates CA1–CA4 pyramidal neurons—essential for Alzheimer's and temporal lobe epilepsy models. As a nucleophilic reagent, it streamlines trialkyltin Schiff base synthesis without the chloride hydrolysis step. Its uniquely low LLE recovery (~50%) makes it an indispensable reference standard for environmental organotin speciation validation. High purity (98%), moisture-sensitive, shipped under UN3146 hazardous protocols. Choose precision—not substitution.

Molecular Formula C₃H₁₀OSn
Molecular Weight 181.83 g/mol
CAS No. 56-24-6
Cat. No. B043995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyltin hydroxide
CAS56-24-6
SynonymsHydroxytrimethylstannane;  Hydroxytrimethyltin;  Trimethylhydroxytin;  Trimethylstannanol;  Trimethylstannyl Hydroxide
Molecular FormulaC₃H₁₀OSn
Molecular Weight181.83 g/mol
Structural Identifiers
SMILESC[Sn](C)C.O
InChIInChI=1S/3CH3.H2O.Sn/h3*1H3;1H2;
InChIKeyUABRYPURASNHRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethyltin Hydroxide (CAS 56-24-6): Core Physicochemical and Regulatory Profile for Procurement


Trimethyltin hydroxide (CAS 56-24-6), also known as hydroxytrimethylstannane or trimethylstannanol, is a triorganotin(IV) compound with the molecular formula C₃H₁₀OSn and a molecular weight of 180.82 g/mol . It is a white, moisture-sensitive powder with a melting point of 114–118 °C and a pungent odor . This compound is classified as highly toxic (H300, H310, H330) and poses significant hazards, being fatal if swallowed, in contact with skin, or if inhaled, and is very toxic to aquatic life (H400, H410) [1][2]. It is typically supplied at a minimum purity of 98% for research use, and is subject to strict transportation regulations under UN3146 (Class 6.1(3), PG II) [1].

Why Trimethyltin Hydroxide (CAS 56-24-6) Cannot Be Replaced by Other Trialkyltin Analogs


The critical barrier to substitution among triorganotin compounds lies in the dramatic divergence of their neurotoxicological profiles. While many trialkyltin compounds, such as trimethyltin chloride and triethyltin, are broadly categorized as neurotoxicants, their specific mechanisms of action, target brain regions, and resulting pathologies are fundamentally different and non-interchangeable [1][2]. For instance, trimethyltin (TMT) compounds are established as potent neurotoxicants that specifically induce neuronal necrosis in the limbic system and hippocampus, whereas triethyltin (TET) is primarily a myelinotoxicant that causes intramyelinic edema in the white matter of the brain [3][4]. This mechanistic divergence means that substituting one for another in a research model of a specific neurological disease or in a synthetic pathway where precise reactivity is required will invalidate the experimental outcome or produce an unintended product. Therefore, the selection of a specific organotin derivative is not a generic choice but a critical experimental parameter. The following sections provide the quantitative, comparator-based evidence to substantiate this point.

Trimethyltin Hydroxide (CAS 56-24-6): A Quantitative Evidence Guide for Scientific Selection


Trimethyltin Hydroxide Neurotoxicity: Neuronal Necrosis in the Hippocampus vs. Triethyltin Myelinopathy

The neuropathological outcome of exposure to trimethyltin hydroxide is fundamentally distinct from that of triethyltin (TET) compounds. A direct head-to-head study in rats demonstrated that trimethyltin hydroxide causes severe neuronal loss in the hippocampus and lesser damage in other brain regions, whereas triethyltin sulfate does not produce white matter edema [1]. Specifically, trimethyltin treatment (1 mg/kg, i.p., on alternate days from day 2 to 29 of life) led to a significant decrease in hippocampal gamma-aminobutyric acid (GABA) concentration and a decrease in striatal dopamine, while the same regimen of triethyltin sulfate (0.3 mg/kg/day) produced no changes in any measured neurotransmitter [2]. This is corroborated by earlier findings that trimethyltin, unlike triethyltin, does not produce white matter edema but instead causes bilateral, symmetrical neuronal necrosis in the hippocampus, pyriform cortex, and amygdaloid nucleus [1].

Neurotoxicology Hippocampal Lesion Model Organotin Toxicology

Acute Oral Toxicity (LD50) of Trimethyltin Hydroxide in Rats: A Quantitative Baseline for Hazard Assessment

The acute oral toxicity of trimethyltin hydroxide, a key parameter for hazard assessment and safe handling, is well-established. In a foundational study, the oral LD50 for trimethyltin administered by gavage to rats was determined to be 12.6 mg/kg [1]. This value serves as a critical quantitative baseline for understanding the compound's potency relative to other toxicants. As a class-level inference, trimethyltin's toxicity is generally considered to be higher than that of inorganic tin derivatives and many other organotin compounds [2]. While a direct LD50 comparison under identical conditions for triethyltin is not available, a review of organotin structure-activity relationships noted that within a homologous series, diorganotins are less toxic than corresponding triorganotins, and that the toxicity of trimethyltin and triethyltin are in the same general range, with some overlap between classes [3].

Acute Toxicity Organotin Toxicology Safety Pharmacology

Trimethyltin Hydroxide's Synthetic Utility: Nucleophile for Schiff Base Complexes vs. Other Organotin Precursors

Trimethyltin hydroxide serves as a specific and effective nucleophile in the synthesis of trialkyltin derivatives of sulfur-containing Schiff bases. A study demonstrated the successful reaction of trimethyltin hydroxide with 2,2-disubstituted benzothiazolines to yield twenty-three new volatile trialkyltin complexes [1]. This synthetic pathway leverages the hydroxide group's ability to react with electrophilic centers, a property that distinguishes it from other common organotin precursors like trimethyltin chloride or trimethyltin oxide. While trimethyltin chloride can be hydrolyzed to the hydroxide, using the hydroxide directly avoids the need for a hydrolysis step and the generation of corrosive byproducts like HCl . As a class-level inference, triorganotin compounds exhibit a range of biological activities; for instance, in larvicidal assays, methyl- and aryltin compounds showed high residual activity (100% kill up to 10 weeks), but trimethyltin's specific synthetic utility for these Schiff base complexes is a defined, non-biological application [2].

Organometallic Synthesis Schiff Base Complexes Coordination Chemistry

Analytical Detection of Trimethyltin Hydroxide: Distinct Challenges and Performance in HPLC-ICP-MS

The accurate quantification of trimethyltin (TMT) in complex matrices like seawater presents unique analytical challenges compared to other organotin compounds. In a method employing HPLC-ICP-MS for the simultaneous determination of five organotin compounds, the recovery for trimethyltin was notably low at 50%, whereas recoveries for diphenyltin, dibutyltin, tributyltin, and triphenyltin were all over 80% [1]. The authors attributed this low recovery to the potential decomposition or adsorption of TMT during the extraction procedure. Conversely, a different analytical method using on-line HPLC-hydride generation-ICP/MS achieved excellent performance for methyltin species, with a detection limit of 0.039 ng(Sn)/mL for TMT, which was lower than that for monomethyltin (0.266 ng/mL) and dimethyltin (0.095 ng/mL) [2]. This demonstrates that while TMT can be detected with high sensitivity, its unique chemical behavior requires careful method optimization and validation, which is a critical consideration for environmental monitoring and toxicological studies.

Analytical Chemistry Environmental Monitoring Speciation Analysis

Validated Application Scenarios for Trimethyltin Hydroxide (CAS 56-24-6) in Research and Industry


Inducing a Reproducible Model of Hippocampal Neurodegeneration for Neuroscience Research

Based on the direct head-to-head evidence that trimethyltin hydroxide causes selective neuronal necrosis in the hippocampus, this compound is the definitive choice for researchers aiming to establish a model of hippocampal damage and subsequent cognitive deficits [1][2]. Unlike triethyltin, which is a myelinotoxicant, trimethyltin provides a specific tool for studying mechanisms of neuronal cell death, neuroinflammation, and potential neuroprotective strategies in conditions like Alzheimer's disease or temporal lobe epilepsy. The established in vivo dosing regimen (e.g., 1 mg/kg i.p. on alternate days from day 2 to 29 of life) offers a reproducible protocol for generating consistent lesions [2].

Synthesis of Volatile Trialkyltin Schiff Base Complexes for Materials Chemistry

For synthetic chemists, trimethyltin hydroxide is a superior nucleophilic reagent for the preparation of trialkyltin derivatives of sulfur-containing Schiff bases [3]. Its use directly avoids the hydrolysis step required when starting from trimethyltin chloride, thereby simplifying the procedure and eliminating corrosive byproducts. The successful synthesis of 23 new volatile complexes underscores its utility in generating novel coordination compounds with potential applications in materials science or catalysis [3].

Analytical Method Development and Validation for Organotin Speciation in Environmental Monitoring

The unique analytical behavior of trimethyltin, characterized by a low recovery (~50%) in standard liquid-liquid extraction methods, makes it an essential reference standard for environmental chemists [4]. When developing or validating methods for organotin speciation in complex matrices like seawater or sediment, the inclusion of trimethyltin is non-negotiable. A method that demonstrates high recovery for other organotins (e.g., TBT, TPHT) but fails to accurately quantify TMT is scientifically incomplete and may lead to significant underestimation of environmental contamination [4]. This compound is therefore critical for ensuring the robustness and accuracy of analytical protocols.

Reference Compound for Acute Neurotoxicity and Safety Pharmacology Studies

The well-characterized acute oral toxicity (LD50 = 12.6 mg/kg in rats) and established neuropathological profile of trimethyltin hydroxide position it as a valuable reference standard in toxicology and safety pharmacology [1]. Its potent, specific neurotoxic effects can serve as a positive control or benchmark when assessing the neurotoxic potential of new chemical entities or when investigating mechanisms of neuroprotection. Its use ensures that experimental systems are responsive and that observed neuroprotective effects are meaningful relative to a known, potent neurotoxicant [1].

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